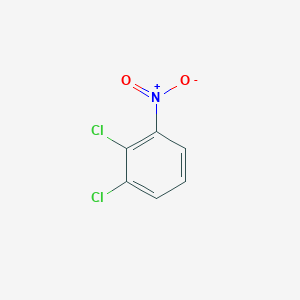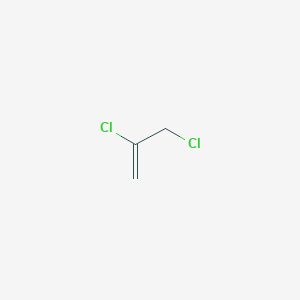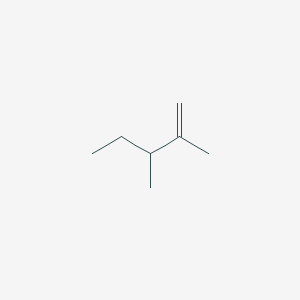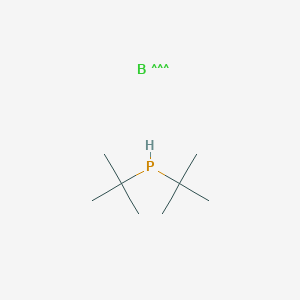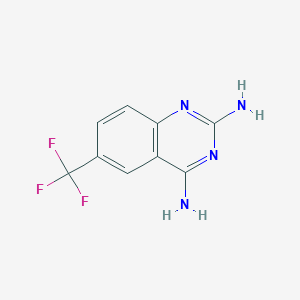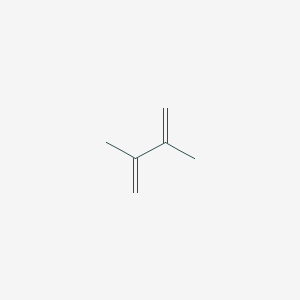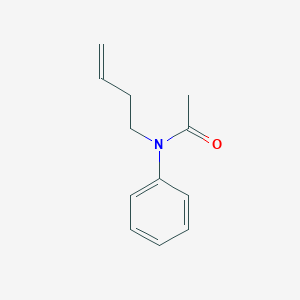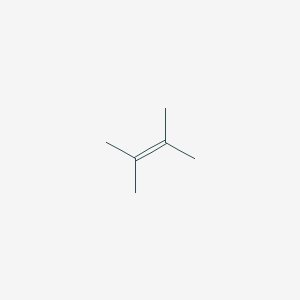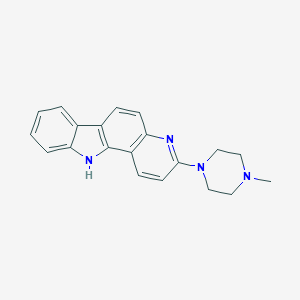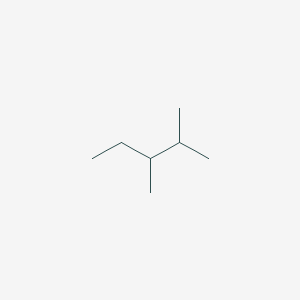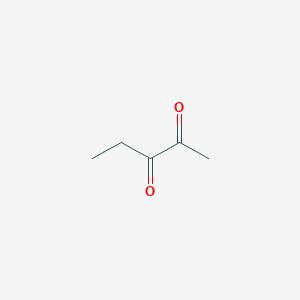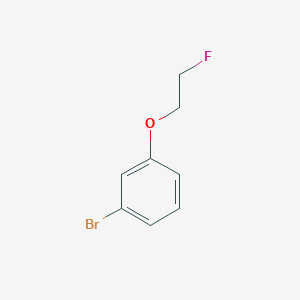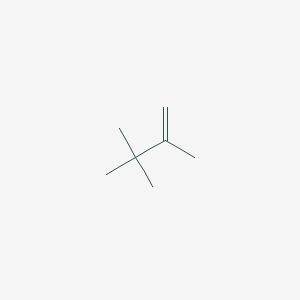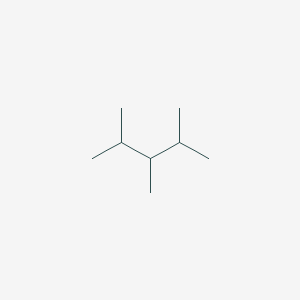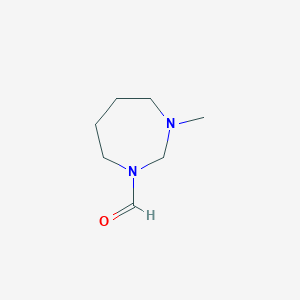
3-Methyl-1,3-diazepane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,3-diazepane-1-carbaldehyde, also known as MDCA, is a heterocyclic organic compound that contains a diazepane ring. It is a colorless liquid that is used in various scientific research applications, especially in the field of organic chemistry. MDCA is synthesized through a multistep process, and its mechanism of action involves its ability to act as a nucleophile in various reactions.
Wirkmechanismus
3-Methyl-1,3-diazepane-1-carbaldehyde acts as a nucleophile in various reactions, including the formation of C-C bonds and the synthesis of chiral compounds. It is also used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Its mechanism of action involves its ability to react with electrophiles, such as carbonyl compounds, to form a new bond. The resulting compound can then be used as a building block in further reactions.
Biochemische Und Physiologische Effekte
3-Methyl-1,3-diazepane-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable compound that is not readily metabolized in the body. It does not have any known toxic effects, and its use in scientific research is considered safe.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-1,3-diazepane-1-carbaldehyde has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. Its unique structure and reactivity make it a valuable tool in organic synthesis. However, its synthesis method is complex and requires careful control of reaction conditions to obtain a high yield of pure 3-Methyl-1,3-diazepane-1-carbaldehyde. It is also relatively expensive compared to other reagents, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-1,3-diazepane-1-carbaldehyde. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of 3-Methyl-1,3-diazepane-1-carbaldehyde as a building block in the synthesis of new pharmaceuticals and agrochemicals. 3-Methyl-1,3-diazepane-1-carbaldehyde may also have potential applications in the development of new materials, such as polymers and catalysts. Further research is needed to explore these potential applications and to fully understand the mechanism of action of 3-Methyl-1,3-diazepane-1-carbaldehyde.
Synthesemethoden
3-Methyl-1,3-diazepane-1-carbaldehyde is synthesized through a multistep process that involves the reaction of 2-methyl-1,3-propanediol with paraformaldehyde, followed by the reaction of the resulting compound with ammonia. The final step involves the reaction of the resulting compound with hydrazine hydrate to produce 3-Methyl-1,3-diazepane-1-carbaldehyde. The synthesis method is complex and requires careful control of reaction conditions to obtain a high yield of pure 3-Methyl-1,3-diazepane-1-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,3-diazepane-1-carbaldehyde is used in various scientific research applications, especially in the field of organic chemistry. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 3-Methyl-1,3-diazepane-1-carbaldehyde is also used as a reagent in various reactions, including the synthesis of chiral compounds and the formation of C-C bonds. Its unique structure and reactivity make it a valuable tool in organic synthesis.
Eigenschaften
CAS-Nummer |
138913-28-7 |
|---|---|
Produktname |
3-Methyl-1,3-diazepane-1-carbaldehyde |
Molekularformel |
C7H14N2O |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
3-methyl-1,3-diazepane-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O/c1-8-4-2-3-5-9(6-8)7-10/h7H,2-6H2,1H3 |
InChI-Schlüssel |
IIMAVCKPPASFGF-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1)C=O |
Kanonische SMILES |
CN1CCCCN(C1)C=O |
Synonyme |
1H-1,3-Diazepine-1-carboxaldehyde, hexahydro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



